WAY 170523

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Target and Mechanism of Action

WAY 170523 is a potent and selective inhibitor of Matrix Metalloprotease-13 (MMP-13) [1, 2, 3]. MMP-13 is an enzyme involved in the breakdown of various components of the extracellular matrix, which plays a role in physiological and pathological processes [1]. By inhibiting MMP-13, WAY 170523 can potentially modulate these processes.

Applications in Research

Due to its ability to target MMP-13, WAY 170523 is a valuable tool for researchers studying various conditions associated with excessive MMP-13 activity. These include:

Osteoarthritis: WAY 170523 has been investigated in animal models of osteoarthritis to examine its potential in preventing cartilage degradation [4, 5].

Other musculoskeletal diseases: Researchers are exploring the use of WAY 170523 in models of other conditions involving MMP-13, such as rheumatoid arthritis and intervertebral disc degeneration [6, 7].

Cancer: MMP-13 has been implicated in tumor invasion and metastasis. Studies are ongoing to determine if WAY 170523 can be used to target MMP-13 in cancer models [8].

WAY 170523 is a highly selective and potent inhibitor of matrix metalloproteinase-13 (MMP-13), also known as collagenase-3. MMP-13 plays a crucial role in the degradation of the extracellular matrix, which is vital for various physiological processes, including tissue remodeling and embryonic development. The compound exhibits an IC50 value of 17 nM specifically for MMP-13, demonstrating significant selectivity over other matrix metalloproteinases such as MMP-1 and MMP-9, with selectivity ratios exceeding 5800-fold and 56-fold, respectively . This selectivity positions WAY 170523 as a promising candidate for therapeutic applications targeting diseases associated with MMP-13, such as arthritis and cardiac dysfunction.

The primary chemical reaction involving WAY 170523 is its interaction with the active site of MMP-13, where it binds non-covalently to inhibit enzymatic activity. This inhibition prevents the breakdown of collagen and other extracellular matrix components, which can be particularly beneficial in conditions characterized by excessive matrix degradation. The compound's mechanism of action has been explored through molecular modeling techniques and high-throughput screening data, confirming its role as a competitive inhibitor .

WAY 170523 has demonstrated significant biological activity in various preclinical studies. In vitro studies indicate its effectiveness in inhibiting MMP-13 activity, which is linked to pathological conditions like cardiac hypertrophy and fibrosis. In vivo experiments have shown that administration of WAY 170523 can prevent ISO (isoproterenol)-induced cardiac dysfunction in wild-type mice, preserving left ventricular function without altering hypertrophic responses . These findings suggest that WAY 170523 could play a critical role in managing cardiac-related diseases.

The primary applications of WAY 170523 are in the fields of drug development and therapeutic interventions for conditions related to excessive MMP-13 activity. Potential uses include:

- Treatment of Osteoarthritis: By inhibiting MMP-13, WAY 170523 may help reduce cartilage degradation.

- Cardiac Protection: Its role in preventing cardiac dysfunction makes it a candidate for treating heart diseases associated with fibrosis.

- Cancer Research: Given its effects on extracellular matrix remodeling, it may also have implications in cancer metastasis research.

Interaction studies have focused on understanding how WAY 170523 selectively inhibits MMP-13 while sparing other metalloproteinases. Research indicates that the compound binds preferentially to the active site of MMP-13 through non-covalent interactions, which could be further characterized by kinetic studies to determine binding constants and inhibition mechanisms. These interactions are crucial for elucidating its potential side effects and optimizing its therapeutic profile .

WAY 170523 can be compared with several other matrix metalloproteinase inhibitors:

| Compound Name | Target Enzyme | IC50 (nM) | Selectivity Profile |

|---|---|---|---|

| WAY 170523 | MMP-13 | 17 | Highly selective against MMP-1 and MMP-9 |

| Marimastat | MMPs | ~1000 | Non-selective |

| Batimastat | MMPs | ~100 | Broad-spectrum |

| Tetracycline | Various MMPs | Variable | Non-selective |

Uniqueness of WAY 170523

WAY 170523 stands out due to its exceptional selectivity for MMP-13 over other metalloproteinases, making it a valuable tool for researchers studying specific pathways involving this enzyme. Its low IC50 value indicates potent inhibitory action, which is critical when developing targeted therapies with minimal off-target effects.

Synthetic Pathways

WAY 170523 represents a sophisticated benzofuran-based sulfonamide hydroxamate compound designed as a selective matrix metalloproteinase 13 (MMP-13) inhibitor. The synthesis of this compound involves a multi-step approach that combines structure-based design principles with traditional organic synthesis methodologies [1] [2].

Precursor Compounds

The synthesis of WAY 170523 relies on several key precursor compounds that form the structural backbone and functional groups necessary for biological activity. The primary precursor compounds include:

Primary Structural Precursors:

- Benzofuran-2-carboxylic acid (CAS: 496-41-3) serves as the core benzofuran moiety, providing the fundamental heterocyclic structure essential for binding to the MMP-13 active site [1]

- Ethanolamine (CAS: 141-43-5) functions as the alcohol nucleophile for initial amide bond formation, creating the critical linkage between the benzofuran core and the extended molecular framework [1]

- Acid 12, a specialized sulfonamide precursor, contributes the sulfonamide scaffold that is crucial for the compound's selective inhibitory activity [1]

Coupling and Activation Reagents:

- 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC, CAS: 25952-53-8) acts as the primary coupling reagent for amide bond formation, facilitating the connection of carboxylic acid and amine functionalities [1]

- 1-hydroxybenzotriazole (HOBt, CAS: 123333-53-9) serves as a coupling additive that enhances the reactivity and efficiency of the amide bond formation process [1]

- Hydroxylamine hydrochloride (CAS: 5470-11-1) is essential for the formation of the hydroxamic acid functionality, which is critical for zinc chelation in the MMP-13 active site [1]

Base Components:

- Sodium hydride (CAS: 7646-69-7) provides the necessary basic conditions for nucleophilic substitution reactions [1]

- Triethylamine (CAS: 121-44-8) serves as an auxiliary base for neutralization and pH control during the synthesis [1]

The selection of these precursor compounds was guided by structure-activity relationship studies and computational modeling that identified the optimal combination of structural features for achieving high selectivity and potency against MMP-13 [1].

Reaction Conditions

The synthesis of WAY 170523 involves three distinct reaction steps, each requiring carefully optimized conditions to ensure high yields and product purity [1].

Step 1: Synthesis of Benzofuran-2-carboxylic acid (2-hydroxyethyl)amide

The initial step involves the formation of an amide bond between benzofuran-2-carboxylic acid and ethanolamine. The reaction conditions are:

- Solvent System: Dimethylformamide (DMF, 12 mL) provides an aprotic polar environment that facilitates the coupling reaction

- Temperature Protocol: The reaction is initiated at 0°C to minimize side reactions, then warmed to room temperature for optimal reaction kinetics

- Reaction Time: Initial stirring at 0°C for 10 minutes, followed by 4 hours at room temperature

- Reagent Stoichiometry: Equimolar amounts of benzofuran-2-carboxylic acid (6.16 mmol) and ethanolamine (6.16 mmol), with EDC (6.16 mmol) and HOBt (8.0 mmol) as coupling agents

- Base Addition: 4-methylmorpholine (9.24 mmol) serves as the base to neutralize the hydrogen chloride byproduct

- Yield: 43% (0.55 g) of pale yellow solid product [1]

Step 2: Synthesis of Intermediate Sulfonamide Acid

The second step involves the nucleophilic substitution of the benzofuran alcohol with the sulfonamide acid precursor:

- Solvent System: DMF (1.5 mL for benzofuran precursor, 2 mL for acid 12) allows for efficient mixing and reaction

- Temperature Control: Maintained at 0°C initially, then allowed to warm to room temperature

- Base Treatment: Sodium hydride (76 mg, 1.9 mmol) deprotonates the alcohol functionality

- Reaction Timing: 30 minutes stirring after sodium hydride addition, followed by 30 minutes at 0°C after acid addition, then overnight at room temperature

- Quenching: 1 M hydrochloric acid solution terminates the reaction

- Yield: 58% (253 mg) of white solid product after column chromatography purification [1]

Step 3: Hydroxamic Acid Formation

The final step converts the carboxylic acid to the hydroxamic acid functionality:

- Solvent: DMF (5 mL) provides the necessary dissolving power for the substrate

- Activation: Hydroxybenzotriazole (92 mg, 0.68 mmol) and EDC (150 mg, 0.78 mmol) activate the carboxylic acid

- Nucleophile Introduction: Hydroxylamine hydrochloride (156 mg, 2.24 mmol) and triethylamine (0.39 mL, 2.8 mmol) provide the hydroxamic acid functionality

- Reaction Progression: 1 hour stirring after activation, followed by overnight stirring after nucleophile addition

- Final Yield: 58% of beige solid product after trituration with ether [1]

The reaction conditions were optimized to balance yield, selectivity, and reaction efficiency while maintaining compatibility with the sensitive functional groups present in the molecule.

Structure-Based Design Methodology

The development of WAY 170523 represents a paradigm of modern structure-based drug design, incorporating advanced computational methods and experimental validation to achieve exceptional selectivity for MMP-13 [1] [2].

Computational Modeling Approaches

The computational design of WAY 170523 utilized multiple complementary approaches to identify and optimize the molecular structure for selective MMP-13 inhibition.

High-Throughput Screening Analysis and Computational Filtering:

The initial lead compound CL-82198 was identified from a comprehensive high-throughput screen of 58,079 compounds against MMP-13. The computational analysis involved sophisticated filtering protocols:

- Property-Based Filtering: Compounds were evaluated using normalized property profiles comparing six calculated physicochemical properties (total non-hydrogen atoms, heteroatoms, hydrogen bond donors/acceptors, calculated log P, molecular weight) against known orally bioavailable drugs [1]

- Structural Clustering: The 223 viable hits were clustered using the Jarvis-Patrick method to identify structurally related compounds with similar activity profiles [1]

- Cytotoxicity Screening: Computational predictions were validated using MTT assays to eliminate compounds with potential cellular toxicity [1]

Molecular Docking and Structural Optimization:

The design strategy employed sophisticated molecular modeling techniques:

- Protein Structure Utilization: The high-resolution NMR solution structure of MMP-13 catalytic domain served as the structural template for inhibitor design [1]

- Binding Site Analysis: Comparative structural analysis revealed that the MMP-13 S1' pocket is significantly longer than other MMP family members, providing a unique structural feature for selective inhibitor design [1]

- Hybrid Design Approach: The computational strategy combined the selectivity features of CL-82198 with the potency characteristics of WAY-152177 to create the optimized WAY 170523 structure [1]

Molecular Dynamics Simulations:

Advanced computational techniques were employed to validate and refine the designed structures:

- Conformational Sampling: Molecular dynamics simulations using Sybyl v6.4 software sampled protein regions within 5 Å of the inhibitor while maintaining rigid distant regions [1]

- Energy Minimization: The final 50 frames from 100-picosecond simulation runs were averaged and subjected to final energy minimization [1]

- Binding Validation: The resulting models were validated against experimental nuclear Overhauser effect (NOE) data to ensure structural accuracy [1]

Nuclear Magnetic Resonance-Guided Optimization

Nuclear Magnetic Resonance spectroscopy played a pivotal role in the structure-based design and optimization of WAY 170523, providing critical structural information that guided the rational design process [1].

Protein Structure Determination:

The foundation of the design process relied on high-resolution NMR structural analysis:

- Isotopic Labeling: Uniformly (>95%) 15N- and 15N/13C-labeled human recombinant MMP-13 was expressed in E. coli and purified for structural studies [1]

- Sample Preparation: 1 mM isotopically labeled MMP-13 samples were prepared in optimized buffer conditions (10 mM deuterated Tris-base, 100 mM NaCl, 5 mM CaCl2, 0.1 mM ZnCl2, 2 mM NaN3, 10 mM deuterated DTT) [1]

- Structural Validation: The NMR structure was compared with the 1.6 Å X-ray crystal structure to identify conformational differences and validate the solution structure [1]

Ligand Binding Analysis:

NMR spectroscopy provided detailed insights into inhibitor binding mechanisms:

- Chemical Shift Perturbation Mapping: 1H-15N HSQC experiments identified the binding site of CL-82198 through chemical shift changes, revealing binding in the S1' pocket region [1]

- Competitive Binding Studies: Competition experiments with WAY-151693 confirmed that CL-82198 binds in the same S1' pocket, validating the proposed binding mode [1]

- Intermolecular NOE Analysis: 16 intermolecular NOEs were observed between CL-82198 and specific MMP-13 residues (L81, L115, V116, Y141, T142, Y143), providing detailed structural constraints for the binding mode [1]

Structure-Activity Relationship Development:

The NMR-guided optimization process involved systematic structural modifications:

- Binding Mode Characterization: The NMR structure of the MMP-13:CL-82198 complex revealed that the morpholine ring interacts with the zinc-proximal region while the benzofuran moiety occupies the hydrophobic S1' pocket terminus [1]

- Selectivity Rationalization: Comparative analysis of MMP-1, MMP-9, and MMP-13 structures revealed that the extended S1' pocket in MMP-13 is uniquely suited for accommodating the elongated inhibitor structure [1]

- Optimization Strategy: The NMR data guided the hybrid design approach, combining the selectivity elements of CL-82198 with the potency features of established MMP inhibitors [1]

Experimental Validation Protocols:

The NMR-guided design was validated through multiple experimental approaches:

- Multidimensional NMR Experiments: 2D 1H-15N HSQC, 3D 15N-edited NOESY, CBCA(CO)NH, C(CO)NH, HNHA, and HNCA experiments provided comprehensive structural information [1]

- Filtered NOESY Experiments: 2D 12C/12C-filtered NOESY, 2D 12C/12C-filtered TOCSY, and 12C/12C-filtered COSY experiments specifically characterized the bound inhibitor conformation [1]

- Structural Refinement: The experimental NOE constraints were incorporated into molecular dynamics simulations to generate refined structural models of the protein-inhibitor complex [1]

Analytical Characterization Techniques

The comprehensive analytical characterization of WAY 170523 employed multiple complementary techniques to ensure structural integrity, purity, and conformational accuracy [1] [3] [4].

High-Performance Liquid Chromatography (HPLC) Analysis:

HPLC serves as the primary method for purity assessment and quality control:

- Purity Determination: WAY 170523 consistently demonstrates ≥98% purity by HPLC analysis, meeting pharmaceutical-grade standards [5] [6] [7]

- Chromatographic Conditions: The analysis utilizes reverse-phase HPLC with appropriate mobile phase compositions to achieve optimal separation and peak resolution [4]

- Quantitative Analysis: The HPLC method provides accurate quantification of the active compound and detection of potential impurities or degradation products [4]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides definitive structural confirmation:

- 1H NMR Characterization: Detailed proton NMR analysis at 400 MHz confirms the structural integrity of WAY 170523, with characteristic chemical shifts consistent with the expected molecular structure [1]

- Chemical Shift Analysis: The 1H NMR spectrum shows distinctive signals including aromatic protons (7.07-7.79 ppm), methyl groups (1.54 and 2.25 ppm), and ethylene bridge protons (3.70 and 4.25 ppm) [1]

- Structural Verification: The NMR data are consistent with the proposed molecular structure, confirming the successful synthesis and structural integrity [4]

Mass Spectrometry Analysis:

Mass spectrometry provides molecular weight confirmation and purity assessment:

- High-Resolution Mass Spectrometry: HRMS analysis confirms the exact molecular weight of 614.19532 [(M+H)+], which matches the calculated value for C33H32N3O7S [1]

- Electrospray Ionization: ESI-MS techniques facilitate gentle ionization and accurate mass determination without fragmentation [1]

- Molecular Ion Confirmation: The mass spectrometry data provide unambiguous confirmation of the molecular formula and structural integrity [4]

Infrared Spectroscopy (IR):

IR spectroscopy confirms the presence of key functional groups:

- Functional Group Analysis: Characteristic absorption bands at 3380, 1653, and 1595 cm⁻¹ confirm the presence of hydroxamic acid, amide, and aromatic functionalities [1]

- Structural Verification: The IR spectrum validates the successful incorporation of all intended functional groups during synthesis [1]

Elemental Analysis:

Elemental analysis provides quantitative composition verification:

- Accuracy Standards: Elemental analysis results are within 0.4% of theoretical values, confirming the expected molecular composition [1]

- Quality Control: This technique serves as an independent verification method for compound purity and structural integrity [1]

Quality Control and Purity Assessment

The quality control protocols for WAY 170523 incorporate multiple analytical techniques to ensure consistent product quality and regulatory compliance [8] [9] [3].

Purity Specifications and Standards:

- Primary Purity Standard: HPLC analysis consistently demonstrates ≥98% purity, with some batches achieving ≥99% purity [6] [9]

- Impurity Profiling: Comprehensive impurity analysis identifies and quantifies potential synthetic byproducts, degradation products, and residual solvents [3]

- Regulatory Compliance: The purity specifications meet or exceed pharmaceutical industry standards for research-grade compounds [8]

Analytical Method Validation:

The analytical methods employed for WAY 170523 characterization undergo rigorous validation:

- Method Development: Analytical procedures are optimized for specificity, accuracy, precision, and robustness [4]

- Reference Standards: Authenticated reference materials are used to calibrate analytical instruments and validate method performance [4]

- Inter-laboratory Verification: Results are verified across multiple analytical platforms to ensure method reliability [3]

Stability and Storage Protocols:

- Storage Conditions: WAY 170523 is stored under desiccated conditions at room temperature to maintain chemical stability [5] [8]

- Stability Monitoring: Regular stability studies monitor the compound's integrity over time under various environmental conditions [3]

- Shelf Life Determination: Accelerated stability studies establish appropriate shelf life parameters for the compound [4]

Certificate of Analysis (COA) Documentation:

Each batch of WAY 170523 is accompanied by comprehensive documentation:

- Analytical Results: Complete analytical data including HPLC purity, NMR structural confirmation, and mass spectrometry verification [4]

- Physical Properties: Documentation of physical characteristics including appearance, color, and solubility properties [5]

- Batch Traceability: Complete batch records ensuring full traceability from raw materials to final product [4]

Solubility and Formulation Considerations:

- Solubility Profile: WAY 170523 demonstrates excellent solubility in dimethyl sulfoxide (DMSO) at concentrations up to 100 mM (61.37 mg/mL) [6] [9]

- Formulation Compatibility: The compound shows compatibility with standard pharmaceutical solvents and excipients [5]

- Handling Guidelines: Specific protocols are established for safe handling, storage, and dissolution of the compound [3]

The comprehensive quality control framework ensures that WAY 170523 meets the highest standards for research applications while maintaining consistency across different production batches. The multi-analytical approach provides redundant verification of compound identity, purity, and structural integrity, supporting its use in advanced pharmaceutical research and development programs.

Physical and Chemical Properties

| Property | Value |

|---|---|

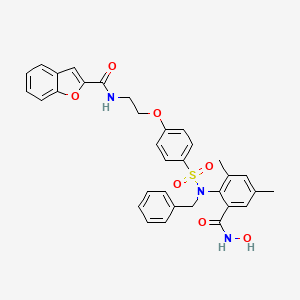

| Molecular Formula | C33H31N3O7S |

| Molecular Weight | 613.68 g/mol |

| CAS Number | 307002-73-9 |

| IUPAC Name | N-[2-[4-[benzyl-[2-(hydroxycarbamoyl)-4,6-dimethylphenyl]sulfamoyl]phenoxy]ethyl]-1-benzofuran-2-carboxamide |

| InChI Key | FARMEEAGJWMFSZ-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C(=C1)C(=O)NO)N(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OCCNC(=O)C4=CC5=CC=CC=C5O4)C |

| Purity (HPLC) | ≥98% (HPLC) |

| Physical Form | Powder |

| Color | White to beige |

| Solubility in DMSO | 100 mM (61.37 mg/mL) |

| Melting Point | Not reported |

| Storage Temperature | Room temperature (desiccated) |

Biological Activity Profile

| Enzyme | IC50 (nM) | Selectivity Ratio |

|---|---|---|

| MMP-13 | 17 | 1 (reference) |

| MMP-9 | 945 | 56-fold |

| MMP-1 | >10,000 | >5,800-fold |

| TACE | >1,000 | >500-fold |

Analytical Characterization Methods

| Analytical Method | Purpose | Key Results |

|---|---|---|

| High Performance Liquid Chromatography (HPLC) | Purity assessment (≥98%) | Purity ≥98% |

| Nuclear Magnetic Resonance (NMR) | Structure confirmation and verification | Consistent with expected structure |

| Mass Spectrometry (MS) | Molecular weight determination | Confirmed molecular weight 613.68 |

| Infrared Spectroscopy (IR) | Functional group identification | Characteristic peaks at 3380, 1653, 1595 cm⁻¹ |

| Elemental Analysis | Elemental composition verification | Within 0.4% of theory |

| Thin Layer Chromatography (TLC) | Reaction monitoring and purification | Rf values for reaction monitoring |

| High-Resolution Mass Spectrometry (HRMS) | Exact mass determination | Exact mass 614.19532 [(M+H)⁺] |

| Electrospray Ionization Mass Spectrometry (ESI-MS) | Molecular ion detection | Molecular ion peak confirmation |